molecular formula C11H15FN2O B3232686 1-{[(3-Fluoropyridin-2-yl)oxy]methyl}cyclopentan-1-amine CAS No. 1344288-19-2

1-{[(3-Fluoropyridin-2-yl)oxy]methyl}cyclopentan-1-amine

Cat. No. B3232686
M. Wt: 210.25
InChI Key: SGCYPMKLFQZSPK-UHFFFAOYSA-N
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Description

“1-{[(3-Fluoropyridin-2-yl)oxy]methyl}cyclopentan-1-amine” is a chemical compound with the molecular formula C11H15FN2O . It is also known by its IUPAC name "1-((((3-fluoropyridin-2-yl)oxy)methyl)cyclopentan-1-amine" . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is "1S/C11H15FN2O.2ClH/c12-9-4-3-7-14-10(9)15-8-11(13)5-1-2-6-11;;/h3-4,7H,1-2,5-6,8,13H2;2*1H" . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 210.25 . It is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, suggesting that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c12-9-4-3-7-14-10(9)15-8-11(13)5-1-2-6-11/h3-4,7H,1-2,5-6,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCYPMKLFQZSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(COC2=C(C=CC=N2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(3-Fluoropyridin-2-yl)oxy]methyl}cyclopentan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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